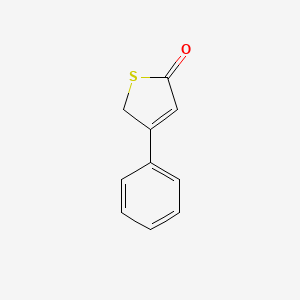

4-phenyl-5H-thiophen-2-one

Description

4-Phenyl-5H-thiophen-2-one is a heterocyclic compound featuring a thiophenone core (a five-membered aromatic ring containing a sulfur atom and a ketone group at position 2) substituted with a phenyl group at position 4. The "5H" designation indicates the tautomeric hydrogen arrangement on the ring. Thiophenone derivatives are often synthesized via cyclization reactions or functionalization of pre-existing heterocycles, as seen in related compounds .

Properties

CAS No. |

71023-09-1 |

|---|---|

Molecular Formula |

C10H8OS |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

3-phenyl-2H-thiophen-5-one |

InChI |

InChI=1S/C10H8OS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

MDJPAKZIEDXUFY-UHFFFAOYSA-N |

SMILES |

C1C(=CC(=O)S1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(=CC(=O)S1)C2=CC=CC=C2 |

Other CAS No. |

71023-09-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5H-thiophen-2-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5H-thiophen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-phenyl-5H-thiophen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-phenyl-5H-thiophen-2-one involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cellular receptors. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 4-phenyl-5H-thiophen-2-one, enabling comparative analysis:

4-Amino-5H-thiophen-2-one

- Core Structure: Thiophenone with an amino group at position 4 instead of phenyl.

- Relevance : Often serves as a precursor for functionalized thiophene derivatives in drug discovery .

2-Phenyl-4-(thiophen-2-ylmethylene)-4H-oxazol-5-one

- Core Structure : Oxazolone fused with thiophenylmethylene and phenyl groups.

- Key Differences : The oxazolone ring introduces an additional heteroatom (oxygen), increasing polarity. The conjugated system may enhance UV absorption, relevant in materials science .

(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one

- Core Structure: Thiophenone with hydroxy, methyl, and dienyl substituents.

- Key Differences : The hydroxy group improves hydrophilicity, while the dienyl chain may confer unique stereoelectronic properties. This compound’s stereochemistry (5R configuration) could influence biological activity .

1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone

- Core Structure : Pyrazole-thiophene hybrid with chlorophenyl and hydroxy substituents.

Physicochemical Properties

While exact data for this compound (e.g., melting point, solubility) are absent in the provided evidence, trends can be inferred from analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Properties |

|---|---|---|---|---|

| This compound | C₁₀H₈OS | 168.23 | Phenyl (C₆H₅) | Low polarity, aromatic stability |

| 4-Amino-5H-thiophen-2-one | C₄H₅NOS | 115.15 | Amino (NH₂) | Higher solubility in polar solvents |

| 2-Phenyl-4-(thiophen-2-ylmethylene)-4H-oxazol-5-one | C₁₄H₉NO₂S | 255.30 | Thiophenylmethylene, phenyl | Conjugated system (UV-active) |

| (5R)-4-Hydroxy-...thiophen-2(5H)-one | C₁₂H₁₆O₂S | 224.32 | Hydroxy, dienyl | Stereospecific interactions |

Pharmacological and Industrial Relevance

- The phenyl group in this compound may similarly modulate enzyme binding .

- Antimicrobial Potential: Hydroxy-substituted thiophenones (e.g., ) show promise in antimicrobial applications due to their ability to disrupt microbial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.